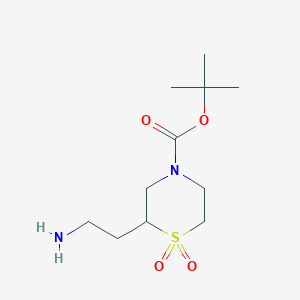

tert-Butyl 2-(2-aminoethyl)thiomorpholine-4-carboxylate 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is also known as 4-N-(2-胺乙基)-1-N-Boc-哌嗪 . It has a molecular formula of C11H23N3O2 .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that derivatives of N-Boc piperazine, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis

The compound contains a total of 38 bonds, including 16 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 primary amine (aliphatic), and 1 sulfide .Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.32, a density of 1.056±0.06 g/cm3 (Predicted), a melting point of 36-41°C, a boiling point of 319.4±32.0 °C (Predicted), and a flash point of >198℃ .Scientific Research Applications

Tert-Butyl 2-(2-aminoethyl)thiomorpholine-4-carboxylate 1,1-dioxide has been widely used in scientific research as a catalyst for a variety of reactions. It has been used in the synthesis of heterocyclic compounds, including pyrazoles, quinolines, and thiophenes, as well as in the synthesis of polymers and other materials. This compound has also been used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs.

Mechanism of Action

Target of Action

Compounds containing a piperazine ring, which is similar to the thiomorpholine ring in the given compound, are known to interact with a wide range of targets, including various receptors and enzymes .

Biochemical Pathways

Compounds with similar structures have been used as intermediates in the synthesis of various organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Pharmacokinetics

The compound is predicted to have high gi absorption and is bbb permeant . Its logP value, which is a measure of its lipophilicity, is 2.56 , suggesting it might have good membrane permeability.

Result of Action

Similar compounds have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For example, the compound is stored at 4°C , suggesting that it might be sensitive to temperature.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-Butyl 2-(2-aminoethyl)thiomorpholine-4-carboxylate 1,1-dioxide in laboratory experiments is its versatility. It can be used as a catalyst, a reagent, and a reactant in a variety of reactions. The main limitation of using this compound is its potential toxicity. It should be handled with care and used only in a well-ventilated area.

Future Directions

The potential future directions for tert-Butyl 2-(2-aminoethyl)thiomorpholine-4-carboxylate 1,1-dioxide include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other materials. Additionally, further research into its mechanism of action could lead to the development of more efficient and cost-effective synthesis methods. Finally, this compound could be used in the development of new catalysts and reagents for a variety of reactions.

Synthesis Methods

Tert-Butyl 2-(2-aminoethyl)thiomorpholine-4-carboxylate 1,1-dioxide can be synthesized by a variety of methods, including the reaction of tert-butyl thiomorpholine-4-carboxylate with 2-(2-aminoethyl)thiomorpholine in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen, and is typically conducted at temperatures between 100-150°C. The product is then purified by recrystallization and dried for further use.

properties

IUPAC Name |

tert-butyl 2-(2-aminoethyl)-1,1-dioxo-1,4-thiazinane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-6-7-18(15,16)9(8-13)4-5-12/h9H,4-8,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZXRDXNIYGFIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2945821.png)

![(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2945824.png)

![5-[benzyl(ethyl)sulfamoyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2945827.png)

![(2-Chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2945829.png)

![7-Cyclohexyl-1,3-dimethyl-5-methylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2945830.png)

![2-[(4-Aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride](/img/structure/B2945834.png)

![5-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-dithiazepane](/img/structure/B2945835.png)

![2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2945839.png)